

# Preparation of Sodium Lauroyl Lactylate: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Lauroyl lactylate*

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## Introduction

Sodium **lauroyl lactylate** (SLL) is an anionic surfactant and emulsifier widely utilized in the food, cosmetic, and pharmaceutical industries.[1][2][3] Its multifunctional properties, including excellent emulsification, foam stabilization, and moisturizing effects, make it a valuable ingredient in a diverse range of formulations.[4] This document provides detailed application notes and experimental protocols for the synthesis of sodium **lauroyl lactylate**, intended to guide researchers and professionals in its laboratory-scale preparation and purification.

## Chemical Structure and Properties

Sodium **lauroyl lactylate** is the sodium salt of the ester formed from lauric acid and lactic acid. The number of lactic acid units can vary, leading to a mixture of related molecules.

Table 1: Physicochemical Properties of Sodium **Lauroyl Lactylate**

Property	Value	Reference
CAS Number	13557-75-0	[1]
Molecular Formula	C <sub>18</sub> H <sub>31</sub> NaO <sub>6</sub> (for n=2 lactyl groups)	[1]
Molecular Weight	366.4 g/mol (for n=2 lactyl groups)	[1]
Appearance	White to light yellow waxy solid	[5]
Solubility	Soluble in oil, water-soluble	[4][6]
Melting Point	73-77 °C	[5]

## Synthesis Methodologies

Several methods for the preparation of sodium **lauroyl lactylate** have been reported. The most common approaches involve the esterification of lauric acid with lactic acid, followed by neutralization. Key variations lie in the order of reaction steps and the catalysts employed.

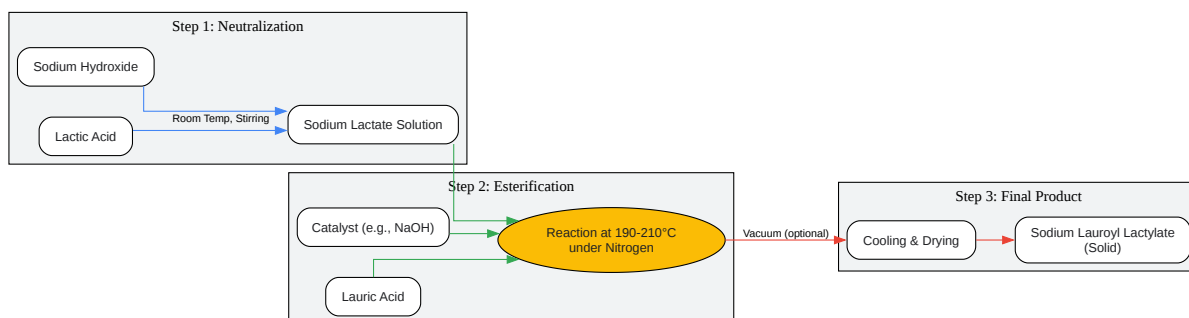
### Method 1: Two-Step Synthesis via Sodium Lactate Intermediate

This widely used industrial method involves the initial formation of sodium lactate, which is then esterified with lauric acid.[1]

Reaction Scheme:

- Neutralization: Lactic Acid + Sodium Hydroxide → Sodium Lactate + Water
- Esterification: Sodium Lactate + Lauric Acid → Lauroyl Lactyl Lactate + Water
- Final Neutralization (if excess acid): Lauroyl Lactyl Lactate + Sodium Hydroxide → Sodium **Lauroyl Lactylate**

A visual representation of this workflow is provided below.



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### Workflow for the two-step synthesis of Sodium **Lauroyl Lactylate**.

This protocol is based on a patented method with specified molar ratios and reaction conditions.[5]

#### Materials:

- Lactic acid
- Sodium hydroxide (NaOH)
- Lauric acid
- Purified water
- Nitrogen gas

#### Equipment:

- Reaction vessel with stirring, heating, and vacuum capabilities
- Dropping funnel
- Condenser

#### Procedure:

- Preparation of Sodium Lactate Solution:
  - Prepare a 50% (w/w) sodium hydroxide solution by dissolving NaOH in purified water.
  - In the reaction vessel, place the desired amount of lactic acid.
  - At room temperature, slowly add the 50% NaOH solution to the lactic acid with mild stirring. The molar ratio of lactic acid to NaOH should be approximately 1:1.03.[5] This reaction is exothermic; control the addition rate to maintain a moderate temperature.
  - Continue stirring until the reaction to form sodium lactate is complete.
- Esterification:
  - Heat the resulting sodium lactate solution to 80°C.
  - Introduce a nitrogen atmosphere at the material interface to prevent oxidation.[5]
  - Continue heating to a reaction temperature of 190-210°C.[5]
  - Add lauric acid and a catalytic amount of sodium hydroxide (approximately 0.35% of the reaction mixture weight).[5] The molar ratio of sodium lactate to lauric acid should be 1:1.2.[5]
  - Maintain the reaction at 190-210°C for 60 minutes.
  - After 60 minutes, apply a vacuum and continue the reaction for another 20 minutes to remove water and drive the esterification to completion.[5]
- Product Isolation:

- Cool the reaction mixture.
- The resulting product is a white to light yellow solid, which is sodium **lauroyl lactylate**.[\[5\]](#)
- The product can be dried further if necessary.

Table 2: Summary of a Two-Step Synthesis Protocol

Parameter	Value	Reference
Lactic Acid : NaOH Molar Ratio	1 : 1.03	<a href="#">[5]</a>
Sodium Lactate : Lauric Acid Molar Ratio	1 : 1.2	<a href="#">[5]</a>
Catalyst (Esterification)	Sodium Hydroxide	<a href="#">[5]</a>
Catalyst Concentration	0.35% of reaction mixture	<a href="#">[5]</a>
Reaction Temperature (Esterification)	190-210 °C	<a href="#">[5]</a>
Reaction Time (Esterification)	60 min (atmospheric pressure) + 20 min (vacuum)	<a href="#">[5]</a>
Reported Yield	75%	<a href="#">[5]</a>
Final Product Acid Value	35-55	<a href="#">[5]</a>

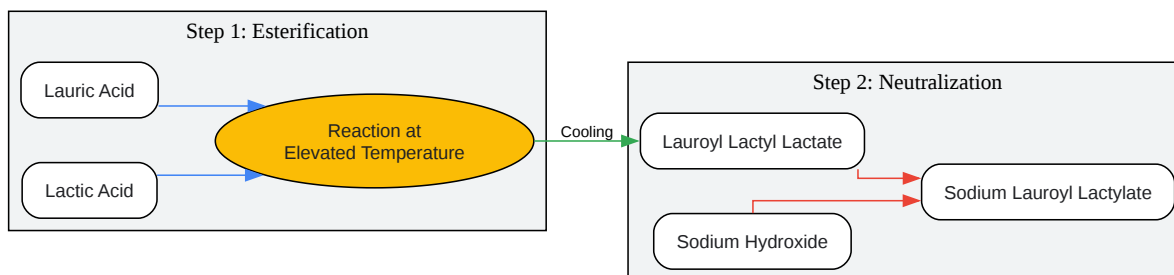
## Method 2: Direct Esterification

This method involves the direct reaction of lauric acid and lactic acid, followed by neutralization to form the sodium salt.[\[1\]](#)[\[6\]](#)

Reaction Scheme:

- Esterification: Lauric Acid + Lactic Acid → Lauroyl Lactyl Lactate + Water
- Neutralization: Lauroyl Lactyl Lactate + Sodium Hydroxide → Sodium **Lauroyl Lactylate**

A diagram illustrating the direct esterification process is shown below.



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### Workflow for the direct esterification synthesis of Sodium **Lauroyl Lactylate**.

This protocol provides a general framework for direct esterification.

#### Materials:

- Lactic acid (e.g., 50% aqueous solution)
- Lauric acid
- Solid-phase composite catalyst (e.g., NaOH on 4A zeolite)[7] or other suitable esterification catalyst
- Sodium hydroxide (NaOH) solution for neutralization

#### Equipment:

- Four-neck reaction flask with stirrer, thermometer, vacuum connection, and condenser
- Heating mantle

#### Procedure:

- Reactant Preparation:

- Charge the reaction flask with a high-concentration lactic acid aqueous solution (e.g., 180g of 50% lactic acid).[7]
- Stir at room temperature (e.g., 20°C) and apply a vacuum (e.g., to 0.5 kPa) for a period (e.g., 0.5h) to remove some water.[7]
- Add lauric acid (e.g., 190g) and stir for a designated time (e.g., 1h).[7]
- Esterification:
  - Add the catalyst (e.g., 42g of a solid-phase catalyst).[7]
  - Raise the temperature to the desired reaction temperature (e.g., 140°C) and maintain a reduced pressure (e.g., 10 kPa) to facilitate water removal.[7]
  - Allow the reaction to proceed for a specified duration (e.g., 4 hours).[7]
- Neutralization and Product Isolation:
  - After the esterification is complete, cool the reaction mixture.
  - Add an aqueous solution of NaOH to neutralize the acidic product, forming sodium **lauroyl lactylate**. [7]
  - If a solid catalyst was used, it can be recovered by filtration.[7]
  - The final product is an aqueous solution of sodium **lauroyl lactylate**.

Table 3: Example of a Direct Esterification Protocol

Parameter	Value	Reference
Reactants	180g of 50% Lactic Acid, 190g Lauric Acid	[7]
Catalyst	Solid-phase composite catalyst	[7]
Reaction Temperature	140 °C	[7]
Reaction Pressure	10 kPa	[7]
Reaction Time	4 hours	[7]
Final Product Form	Aqueous solution	[7]

## Purification of Sodium Lauroyl Lactylate

The crude product from synthesis typically contains unreacted starting materials (lauric acid, lactic acid salts) and byproducts such as higher-order lactylates.[8] A purification process involving solvent extraction can be employed to increase the purity of the final product.

This protocol is based on a patented purification method.[8]

Materials:

- Crude sodium **lauroyl lactylate** mixture
- Polar carrier (e.g., water)
- First immiscible solvent (e.g., petroleum ether)
- Second immiscible solvent
- Acid for acidification (e.g., HCl)
- Base for pH adjustment (e.g., NaOH)

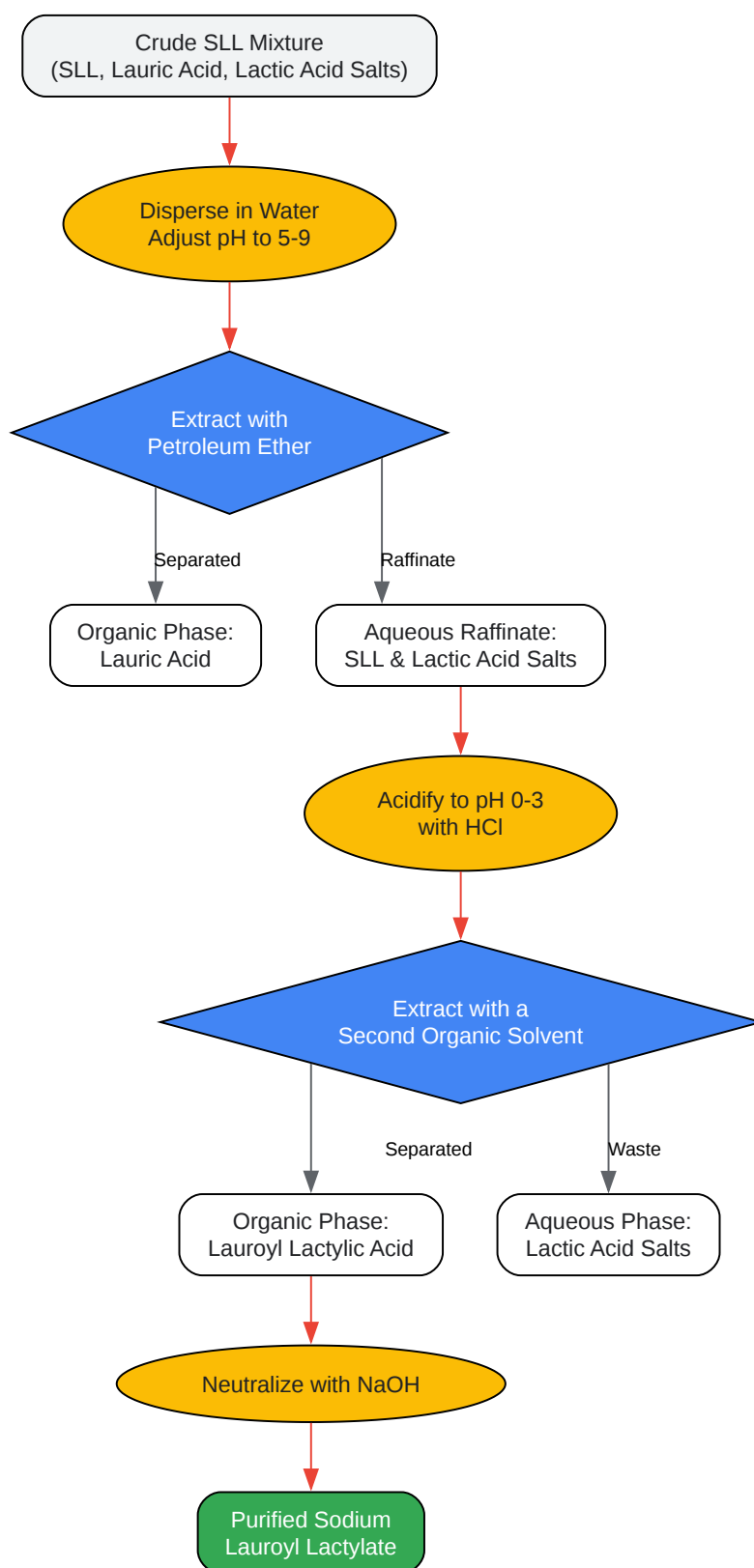
Procedure:

- Dispersion and pH Adjustment:



- Disperse the crude SLL mixture in a polar carrier like water.
- Adjust the pH of the dispersion to between 5 and 9 using a base such as NaOH. This keeps the **lauroyl lactylate** and lactic acid as salts in the aqueous phase while the free lauric acid is less soluble.
- Extraction of Free Fatty Acid:
  - Extract the aqueous dispersion with a nonpolar organic solvent (e.g., petroleum ether) that is immiscible with the polar carrier. The free lauric acid will partition into the organic phase.
  - Separate the organic layer containing the fatty acid from the aqueous raffinate, which contains the sodium **lauroyl lactylate** and lactic acid salts.
- Acidification:
  - Acidify the aqueous raffinate to a pH of 0 to 3 using an acid like HCl. This converts the sodium **lauroyl lactylate** to its free acid form.
- Extraction of Lauroyl Lactylic Acid:
  - Extract the acidified raffinate with a second organic solvent that is immiscible with the aqueous phase. The lauroyl lactylic acid will move into this second organic solvent.
- Final Product Formation:
  - The lauroyl lactylic acid in the organic solvent can be isolated and then neutralized with NaOH to yield purified sodium **lauroyl lactylate**.

The following diagram outlines the logical steps of the purification process.



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Purification workflow for Sodium **Lauroyl Lactylate**.

## Concluding Remarks

The synthesis of sodium **lauroyl lactylate** can be achieved through various methods, with the two-step process via a sodium lactate intermediate being a common industrial approach. The choice of method may depend on the desired purity, yield, and available equipment. For high-purity applications, a subsequent purification step is often necessary to remove unreacted starting materials and byproducts. The protocols and data presented herein provide a comprehensive guide for the laboratory-scale preparation and purification of this versatile surfactant. Careful control of reaction parameters such as temperature, stoichiometry, and atmosphere is crucial for achieving optimal results.

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